molecular formula C20H24O2 B1346309 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-51-8

4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1346309
M. Wt: 296.4 g/mol
InChI Key: XYKLIFZCYORDII-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C20H24O2 . It is used in scientific research due to its unique structure, which allows for diverse applications.


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone involves several interesting features. The butadiene C=C−C angle on the substituted side is larger than normal. The Z-oriented tert-butyl group is rotated to a nearly staggered position relative to the C1=C2 double bond, forming a cogwheel system together with the other tert-butyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Oxidovanadium(V) Complexes

    4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone derivatives were used in synthesizing new oxidovanadium(V) complexes. The study explored the structural characteristics and provided insights into hydrogen bonding and DFT studies, highlighting the less common [VO]3+ cation in the vanadium(V) center (Back et al., 2012).

  • Formation of Zinc Complexes

    The compound has been utilized in creating zinc complexes involving Schiff and Mannich bases. Notably, the zinc complexes exhibited unique interactions such as weak magnetic coupling and zero-field splitting, determined through EPR spectroscopy and supported by DFT calculations (Orio et al., 2010).

  • Development of Rare-Earth Metal Compounds

    The use of Schiff-base proligands related to 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone resulted in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals. Magnetic studies on these compounds indicated the presence of weak ferromagnetic or antiferromagnetic interactions, with some exhibiting single-molecule magnet behavior (Yadav et al., 2015).

  • Production of Phenoxyl Radical Complexes

    The compound contributed to forming very stable octahedral complexes with transition metal ions. The phenoxyl radical complexes produced were studied using electronic, resonance Raman, and EPR spectra. The nature of intramolecular exchange coupling and the electronic ground states were determined, highlighting the interaction between the phenoxyl ligand and the metal ion (Müller et al., 2000).

Chemical Properties and Applications

  • Investigation of Poly(arylene ether ketone)s

    Aromatic bisphenol derivatives of 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone were polymerized to form high molecular weight poly(arylene ether ketone)s. The study analyzed the effect of molecular structure on physical, thermal, mechanical, and adhesion properties of the polymers (Yıldız et al., 2007).

  • Synthesis of Pyrene-Based Helicenes

    A novel class of pyrene-based helicenes was synthesized using 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone related compounds. The study provided a detailed analysis of the chemical structures, photophysical, and electrochemical properties of these helicenes (Hu et al., 2013).

  • Formation of Coordinated Phenoxyl Radical Species

    The compound was involved in synthesizing CoII and ZnII complexes, which further facilitated the study of metal-coordinated phenoxyl radical species. The stability and properties of these radical species were characterized through CV, adsorption, EPR spectroscopy, and DFT calculations (Mukherjee et al., 2010).

Detection and Analysis Techniques

  • Quantitative Determination in Cosmetic Products: 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone, among other compounds, was quantitatively determined in cosmetic products using reversed-phase high-performance liquid chromatography. The method proved effective in identifying and quantifying specific antiseptics and sunscreen agents (Li et al., 2000).

properties

IUPAC Name

(4-tert-butylphenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-13-11-16(12-14(2)19(13)22-6)18(21)15-7-9-17(10-8-15)20(3,4)5/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLIFZCYORDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160142
Record name [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone

CAS RN

951884-51-8
Record name [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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